molecular formula C7H15NO2 B8639571 N-(2,2-Dimethoxyethyl)prop-2-EN-1-amine CAS No. 62773-87-9

N-(2,2-Dimethoxyethyl)prop-2-EN-1-amine

Cat. No. B8639571
Key on ui cas rn: 62773-87-9
M. Wt: 145.20 g/mol
InChI Key: TXGITQUGBCESRZ-UHFFFAOYSA-N
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Patent
US05177263

Procedure details

N-allyl-N-dimethoxyethyl amine (30% aqueous, 48.3 grams, 0.10 mole) was added to a glass reaction vessel fitted with a mechanical agitator. The agitator was started and sodium hydroxide (4.44 grams, 0.11 mole) was dissolved in the aqueous amine. Toluene (50 grams) was added and the mixture cooled to 0° to 5° C. Acetyl chloride (8.24 grams, 0.105 mole) was added over 10 minutes while maintaining the temperature below 5° C. The reaction mixture was stirred for 30 minutes at 5° C., agitation was stopped, and the mixture allowed to phase separate. The aqueous layer was discarded. Toluene was removed from the organic layer by rotary evaporation and 14.8 grams (0.08 mole) of N-allyl-N-dimethoxyethyl acetamide was isolated as confirmed by NMR.
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8.24 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][CH2:5][CH:6]([O:9][CH3:10])[O:7][CH3:8])[CH:2]=[CH2:3].[OH-].[Na+].[C:13](Cl)(=[O:15])[CH3:14]>C1(C)C=CC=CC=1>[CH2:1]([N:4]([CH2:5][CH:6]([O:9][CH3:10])[O:7][CH3:8])[C:13](=[O:15])[CH3:14])[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
48.3 g
Type
reactant
Smiles
C(C=C)NCC(OC)OC
Step Two
Name
Quantity
4.44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
amine
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
8.24 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
50 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical agitator
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to 0° to 5° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 5° C
CUSTOM
Type
CUSTOM
Details
separate
CUSTOM
Type
CUSTOM
Details
Toluene was removed from the organic layer by rotary evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)N(C(C)=O)CC(OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.08 mol
AMOUNT: MASS 14.8 g
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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